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Compound of Interest

Compound Name: ent-Heronamide C

Cat. No.: B12417941 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the modular

synthesis of ent-Heronamide C, the enantiomer of a bioactive polyene macrolactam. The

described strategy relies on a convergent approach, coupling two advanced fragments,

followed by macrolactamization and final deprotection. This methodology offers a flexible route

for the synthesis of ent-Heronamide C and its analogs for further biological evaluation and

drug discovery efforts.

Overview of the Synthetic Strategy
The total synthesis of ent-Heronamide C is achieved through a modular strategy that involves

the preparation of two key building blocks: the C1-C13 fragment (ent-9) and the C14-C27

fragment (12). These fragments are subsequently joined via a palladium-catalyzed Stille cross-

coupling reaction. The linear precursor is then subjected to deprotection and an intramolecular

amide bond formation (macrolactamization) to construct the 20-membered macrocycle. A final

deprotection step yields the target molecule, ent-Heronamide C (ent-1).

The C1-C13 fragment (ent-9) is synthesized from commercially available D-ribose, while the

C14-C27 fragment (12) is prepared from homoallylamine 30.[1] This convergent approach

allows for the efficient construction of the complex molecular architecture of ent-Heronamide
C.
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Quantitative Data Summary
The following table summarizes the reported yields for the key transformations in the modular

synthesis of ent-Heronamide C.

Step No. Reaction
Starting
Materials

Product Yield (%)

1 Stille Coupling

C1-C13 fragment

(ent-9) and C14-

C27 fragment

(12)

Coupled product

(31)
40

2

Deprotection &

Macrolactamizati

on

Coupled product

(31)

TES-protected

ent-Heronamide

C (32)

53 (over 2 steps)

3
TES

Deprotection

TES-protected

ent-Heronamide

C (32)

ent-Heronamide

C (ent-1)
90

Experimental Protocols
The following are detailed protocols for the key steps in the synthesis of ent-Heronamide C.

Stille Cross-Coupling of Fragments ent-9 and 12
This protocol describes the palladium-catalyzed cross-coupling of the vinyl iodide C14-C27

fragment (12) with the vinylstannane C1-C13 fragment (ent-9).

Reagents and Materials:

C1-C13 vinylstannane fragment (ent-9)

C14-C27 vinyl iodide fragment (12)

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

Triphenylarsine (Ph₃As)
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Lithium chloride (LiCl)

Anhydrous N,N-Dimethylformamide (DMF)

Argon or Nitrogen gas

Standard glassware for inert atmosphere reactions

Procedure:

To a solution of the C1-C13 vinylstannane fragment (ent-9) and the C14-C27 vinyl iodide

fragment (12) in anhydrous DMF are added LiCl, Ph₃As, and Pd₂(dba)₃ under an inert

atmosphere of argon.

The reaction mixture is stirred at 40 °C.

The progress of the reaction is monitored by thin-layer chromatography (TLC).

Upon completion, the reaction mixture is cooled to room temperature and diluted with an

appropriate organic solvent (e.g., ethyl acetate).

The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and

concentrated under reduced pressure.

The crude product (31) is purified by silica gel column chromatography to afford the desired

coupled product.[1]

Macrolactamization to form TES-protected ent-
Heronamide C (32)
This protocol outlines the deprotection of the amine and carboxylic acid protecting groups of

the coupled product (31), followed by intramolecular amide bond formation.

Reagents and Materials:

Coupled product (31)

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
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Anhydrous Dichloromethane (CH₂Cl₂)

(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate) (HATU)

N,N-Diisopropylethylamine (DIPEA)

Anhydrous Tetrahydrofuran (THF)

Argon or Nitrogen gas

Standard glassware for inert atmosphere reactions

Procedure:

The coupled product (31) is dissolved in anhydrous CH₂Cl₂ and cooled to 0 °C under an inert

atmosphere.

DBU is added dropwise to the solution to effect deprotection. The reaction is stirred at 0 °C

and monitored by TLC.

Upon completion of the deprotection, the solvent is removed under reduced pressure.

The crude amino-acid is dissolved in anhydrous THF, and DIPEA and HATU are added

sequentially at room temperature.

The reaction mixture is stirred at room temperature, and the progress of the

macrolactamization is monitored by TLC.

Upon completion, the reaction is quenched with saturated aqueous ammonium chloride

solution and extracted with an organic solvent (e.g., ethyl acetate).

The combined organic layers are washed with water and brine, dried over anhydrous sodium

sulfate, and concentrated under reduced pressure.

The crude TES-protected ent-Heronamide C (32) is purified by silica gel column

chromatography.[1]
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Final Deprotection to Yield ent-Heronamide C (ent-1)
This protocol describes the removal of the triethylsilyl (TES) protecting groups to yield the final

product.

Reagents and Materials:

TES-protected ent-Heronamide C (32)

Tetrabutylammonium fluoride (TBAF) solution (e.g., 1 M in THF)

Anhydrous Tetrahydrofuran (THF)

Standard laboratory glassware

Procedure:

TES-protected ent-Heronamide C (32) is dissolved in anhydrous THF and cooled to 0 °C.

A solution of TBAF in THF is added dropwise to the reaction mixture.

The reaction is stirred at 0 °C and monitored by TLC for the disappearance of the starting

material.

Upon completion, the reaction is quenched by the addition of saturated aqueous sodium

bicarbonate solution.

The mixture is extracted with an organic solvent (e.g., ethyl acetate).

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

and concentrated under reduced pressure.

The crude ent-Heronamide C (ent-1) is purified by silica gel column chromatography to

afford the final product.[1]

Visualizations
The following diagrams illustrate the modular synthetic strategy for ent-Heronamide C.
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Caption: Overall modular synthetic strategy for ent-Heronamide C.
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Caption: Experimental workflow for the final steps of ent-Heronamide C synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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